molecular formula C7H10Br2O B8134072 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran

Cat. No.: B8134072
M. Wt: 269.96 g/mol
InChI Key: OKAJPMPQPJHDSP-UHFFFAOYSA-N
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Description

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran is a synthetic organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a dibromovinyl group attached to the tetrahydropyran ring. Tetrahydropyrans are six-membered oxygen-containing heterocycles that are commonly found in various natural products and synthetic compounds. The dibromovinyl group imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with a dibromoalkene precursor under specific reaction conditions. For example, the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide in the presence of triphenylphosphine and methylene chloride can yield the desired dibromovinyl compound . The reaction is typically carried out at low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The dibromovinyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding vinyl derivatives.

    Oxidation Reactions: Oxidation of the compound can yield various oxidized products, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as Grignard reagents, organozinc reagents, and organostannanes.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include substituted tetrahydropyrans, vinyl derivatives, and various oxidized compounds. The specific products depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The dibromovinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran include:

    4-(2,2-Dibromovinyl)phenol: A compound with a similar dibromovinyl group attached to a phenol ring.

    2-(4-Bromobutoxy)tetrahydro-2H-pyran: A tetrahydropyran derivative with a bromobutoxy group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of the dibromovinyl group allows for unique chemical transformations and applications that are not possible with other similar compounds.

Properties

IUPAC Name

4-(2,2-dibromoethenyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O/c8-7(9)5-6-1-3-10-4-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAJPMPQPJHDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C=C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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